Product packaging for 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine(Cat. No.:CAS No. 1153757-41-5)

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine

Cat. No.: B2830439
CAS No.: 1153757-41-5
M. Wt: 127.147
InChI Key: ISIPXOYOBZPPHQ-UHFFFAOYSA-N
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Description

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine is an amine-functionalized 1,2,4-oxadiazole derivative of interest in medicinal chemistry and life science research. The 1,2,4-oxadiazole moiety is a privileged structure in drug discovery due to its favorable physicochemical properties and metabolic stability, often serving as a bioisostere for carboxylic esters and amides . While specific biological data for this compound is not widely published, its molecular structure, featuring a polar heterocycle and an amine group, makes it a valuable building block for constructing more complex molecules and libraries for high-throughput screening. A key focus in the development of such compounds is the establishment of safe and scalable synthetic routes, as highlighted by research into the synthesis of the closely related this compound hydrobromide, which emphasizes process safety and thermal stability . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic applications. American Elements and other suppliers provide similar life science chemicals in various grades and purities, including high and ultra-high purity forms, to meet specific research requirements .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N3O B2830439 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine CAS No. 1153757-41-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2,4-oxadiazol-3-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-5(2,6)4-7-3-9-8-4/h3H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIPXOYOBZPPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NOC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1,2,4 Oxadiazol 3 Yl Propan 2 Amine

Established Synthetic Pathways to 1,2,4-Oxadiazole (B8745197) Ring Systems

The construction of the 1,2,4-oxadiazole ring is a cornerstone of medicinal chemistry, with two principal strategies dominating the field: the cyclization of amidoximes with carboxylic acids or their derivatives, and the [3+2] cycloaddition of nitrile oxides with nitriles. nih.govresearchgate.netrjptonline.org These pathways allow for the versatile introduction of substituents at the C3 and C5 positions of the oxadiazole ring. rjptonline.org

Cyclization of Amidoximes with Carboxylic Acid Derivatives

The most prevalent method for synthesizing 1,2,4-oxadiazoles is the reaction between an amidoxime (B1450833) and a carboxylic acid derivative. chim.itresearchgate.net This approach involves the O-acylation of the amidoxime, followed by a cyclodehydration step to form the heterocyclic ring. researchgate.netmdpi.comrsc.org This transformation can be performed in one-pot or as a two-stage protocol. nih.govnih.gov

The condensation of amidoximes with orthoesters represents a direct method for forming the 1,2,4-oxadiazole ring. A notable example is the synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine itself, which can be prepared through the reaction of the corresponding amidoxime with an orthoester in acetic acid (AcOH) at room temperature. nih.gov This method is particularly relevant in the preparation of pan-genotypic HCV NS5B polymerase inhibitors. nih.gov Lewis acids, such as Scandium(III) triflate (Sc(OTf)₃), have also been employed to catalyze this type of condensation, demonstrating the versatility of this approach. researchgate.net

Table 1: Examples of Orthoester Condensation for 1,2,4-Oxadiazole Synthesis

Amidoxime Reactant Orthoester Catalyst/Solvent Product Ref
2-Amino-N'-hydroxy-2-methylpropanimidamide Trimethyl orthoformate Acetic Acid (AcOH) This compound nih.gov

One-pot syntheses of 3,5-disubstituted 1,2,4-oxadiazoles at ambient temperatures have been developed using amidoximes and carboxylic acid esters in a superbase medium like sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO). nih.govnih.govresearchgate.net This method facilitates both the O-acylation and the intramolecular cyclization in a single step. nih.gov The reaction is generally tolerant of a range of functional groups on both the amidoxime and the ester, though esters of aromatic amino acids may show lower reactivity. researchgate.net Other aprotic solvents like DMF or DMA can also be used, and bases such as LiOH, KOH, and t-BuOK are effective. nih.govnih.gov This protocol is highly efficient for creating structural diversity in medicinal chemistry. nih.govresearchgate.net

Table 2: One-Pot Synthesis of 1,2,4-Oxadiazoles in Aprotic Solvents

Base/Solvent System Temperature Reaction Time Key Features Ref
MOH/DMSO (M = Li, Na, K) Room Temperature 4 - 16 hours Broad substrate scope; efficient one-pot procedure. nih.govresearchgate.net
t-BuOK/DMSO Room Temperature Variable Effective for condensation with N-acyl benzotriazoles. nih.gov

This methodology involves two distinct steps: the initial O-acylation of an amidoxime followed by the isolation of the O-acylamidoxime intermediate, which is then subjected to cyclization. nih.govnih.gov The acylation can be achieved using various activated carboxylic acid derivatives, such as acyl chlorides or anhydrides. mdpi.comrsc.org The subsequent cyclodehydration to form the 1,2,4-oxadiazole ring is often promoted by a reagent under mild conditions. nih.gov Tetrabutylammonium fluoride (B91410) (TBAF) is a commonly used catalyst for the cyclization step at room temperature, offering the advantage of a swift and efficient reaction with an uncomplicated work-up. mdpi.comnih.govnih.gov While this method requires an additional step for isolating the intermediate, it can be advantageous for certain substrates. nih.gov

Table 3: Two-Stage Synthesis of 1,2,4-Oxadiazoles

Acylating Agent Cyclization Reagent Solvent Key Advantages Ref
Acyl Chlorides Tetrabutylammonium fluoride (TBAF) Tetrahydrofuran (THF) Mild conditions, high efficiency, simple work-up. mdpi.comnih.gov
Anhydrides NaOH/DMSO Dichloromethane (DCM) for acylation, then DMSO Can improve yields compared to one-pot for some substrates. nih.gov

Oxidative Cyclization Protocols

Oxidative cyclization offers an alternative route to 1,2,4-oxadiazoles, forming the heterocyclic core through the oxidative coupling of N–H and O–H or C–H bonds. nih.gov These methods often proceed under mild conditions and can be atom-economical. rsc.org Various oxidizing agents have been employed, including N-bromosuccinimide (NBS), iodine (I₂), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.comnih.govresearchgate.net Electrochemical methods have also been developed, where an iminoxy radical is generated through anodic oxidation, which then undergoes intramolecular cyclization. rsc.orgrsc.org For instance, N-benzyl amidoximes can be converted to 3,5-disubstituted 1,2,4-oxadiazoles using oxidizers like NBS in the presence of a base such as DBU. mdpi.comnih.gov Another approach involves a copper-catalyzed cascade reaction of amidines and methylarenes. nih.gov

Table 4: Selected Oxidative Cyclization Methods

Substrate Oxidizing System Conditions Product Type Ref
N-benzyl amidoximes NBS/DBU or I₂/K₂CO₃ Room Temperature 3,5-Disubstituted-1,2,4-oxadiazoles mdpi.comnih.gov
Aldoximes and Nitriles Iodosylbenzoic acid triflate (generated in situ) Room Temperature 3,5-Disubstituted-1,2,4-oxadiazoles mdpi.com
Amidoximes 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) Not specified Functionally diverse 1,2,4-oxadiazoles researchgate.net

[2+3]-Cycloaddition Strategies

The [2+3]-cycloaddition, or 1,3-dipolar cycloaddition, is a fundamental strategy for synthesizing the 1,2,4-oxadiazole ring. rjptonline.orgchim.it This reaction typically involves the combination of a nitrile oxide (the three-atom component) with a nitrile (the two-atom component). nih.govresearchgate.net Nitrile oxides are often generated in situ from precursors like hydroximoyl chlorides or α-nitroketones. mdpi.comorganic-chemistry.org While this method is conceptually straightforward, it can be limited by the reactivity of the nitrile's triple bond and the potential for nitrile oxide dimerization. nih.gov To overcome these challenges, catalysts such as platinum(IV) have been used to facilitate the cycloaddition under mild conditions. nih.gov Other variations include the metal-catalyzed [2+3]-cycloaddition of silyl (B83357) nitronates with nitriles and the visible-light-promoted reaction of 2H-azirines with nitrosoarenes. nih.govmdpi.com

Table 5: Overview of [2+3]-Cycloaddition Strategies

Dipole (or precursor) Dipolarophile Catalyst/Conditions Key Features Ref
Nitrile Oxides (from chlorinated aldoximes) Nitriles Base; Platinum(IV) catalyst Classic route; catalyst improves efficiency. nih.govmdpi.com
Silyl Nitronates Chloroacetonitrile AgOTf Provides a novel pathway to the ring system. mdpi.com
2H-Azirines Nitrosoarenes Visible light, photoredox catalyst "Green chemistry" approach. nih.gov

Specific and Scalable Synthesis of this compound

Process Safety-Driven Synthetic Strategy Implementation

The synthesis of 1,2,4-oxadiazoles often involves intermediates that are rich in nitrogen and possess a high heat of decomposition, presenting significant thermal hazards, especially during large-scale production. To mitigate these risks in the synthesis of this compound, a process safety-driven strategy was implemented from the outset. This approach involved a judicious selection of thermally stable compounds and protecting groups to avoid the isolation of highly energetic or explosive intermediates.

Key elements of this safety-first strategy included:

Thermal Hazard Assessment: Tools such as Differential Scanning Calorimetry (DSC) were employed to predict the stability of process streams and isolated compounds. This analysis helped identify potentially hazardous intermediates early in the development process.

Intermediate Selection: The initial synthetic plan was revised to avoid the formation and isolation of intermediates with low thermal stability. For instance, an early route involving an O-acyl amidoxime intermediate was abandoned due to its high predicted energy release upon decomposition.

Protecting Group Strategy: The choice of amine-protecting groups was dictated by the thermal stability they imparted to the synthetic intermediates, a critical factor in ensuring a safe process.

Impact of Protecting Group Selection on Reaction Profiles and Intermediate Stability

The selection of an appropriate protecting group for the amine functionality was a critical decision driven by safety considerations. The thermal stability of key intermediates was found to be highly dependent on the nature of the protecting group used. A comparative study of different N-protected 2-amino-2-methylpropanamidoxime intermediates revealed significant differences in their thermal profiles.

The tert-butyloxycarbonyl (Boc) group was ultimately selected because the Boc-protected amidoxime intermediate demonstrated superior thermal stability compared to other common protecting groups like carbamates. This choice was crucial in circumventing the need to isolate a potentially hazardous O-acyl amidoxime intermediate. The Boc-protected amidoxime could be carried forward directly into the subsequent cyclization step, streamlining the process and enhancing its safety profile.

Table 1: Thermal Stability of N-Protected 2-Amino-2-methylpropanamidoxime Intermediates This is an interactive data table. You can sort and filter the data as needed.

Protecting Group Structure Decomposition Onset Temp (°C) Thermal Hazard
tert-Butoxycarbonyl (Boc) Boc-NH-C(CH₃)₂-C(=NOH)NH₂ 140 Low
Benzyloxycarbonyl (Cbz) Cbz-NH-C(CH₃)₂-C(=NOH)NH₂ 115 Moderate
None (Free Amine) H₂N-C(CH₃)₂-C(=NOH)NH₂ < 100 High

Optimization of Reaction Parameters for Production Efficiency

To ensure the process was not only safe but also efficient for large-scale production, key reaction parameters were optimized. The final developed process involves a four-step sequence beginning with commercially available N-Boc-2-methylalanine.

The optimized synthesis proceeds as follows:

Amide Formation: N-Boc-2-methylalanine is converted to its corresponding amide.

Dehydration: The amide is dehydrated to form the nitrile, N-Boc-2-amino-2-methylpropanenitrile.

Amidoxime Formation: The nitrile is reacted with hydroxylamine (B1172632) to yield the thermally stable N-Boc-2-amino-2-methylpropanamidoxime.

Cyclization and Deprotection: The Boc-protected amidoxime undergoes a one-pot cyclization with formic acid, followed by deprotection with hydrobromic acid (HBr) to afford the final product, this compound hydrobromide.

This optimized route avoids the isolation of energetic intermediates and ensures a robust and scalable process suitable for clinical and preclinical material supply.

Exploration of Chiral Synthesis Approaches for Analogues of this compound

While this compound itself is an achiral molecule, significant research has been directed toward the chiral synthesis of its analogues, particularly those derived from α-amino acids. These approaches are crucial for creating enantiomerically pure compounds for structure-activity relationship (SAR) studies in drug discovery. semanticscholar.org

Diastereoselective and Enantioselective Methodologies

The synthesis of chiral 1,2,4-oxadiazoles can be conveniently achieved by utilizing chiral α-amino acids as starting materials. A common and effective method involves the coupling of N-protected α-amino acids with amidoximes, followed by cyclization.

One established protocol uses N-protected (aminoacyl)benzotriazoles as stable and versatile peptide coupling reagents. semanticscholar.org These reagents react with various amidoximes under mild conditions to form O-acylamidoxime intermediates, which then cyclize upon heating to yield the desired chiral 1,2,4-oxadiazole derivatives. This method has been shown to proceed with no detectable racemization, preserving the stereochemical integrity of the original α-amino acid. semanticscholar.org

Alternative enantioselective approaches for synthesizing analogues could involve:

Asymmetric Hydrogenation: The asymmetric hydrogenation of β-(acylamino)acrylates or other suitable prochiral precursors using chiral rhodium or ruthenium catalysts is a powerful method for establishing stereocenters in amino acid derivatives. hilarispublisher.com

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as enantiopure amino alcohols or aziridines, to construct the desired analogues. mdpi.com

Enzymatic Resolution: Employing enzymes to selectively resolve a racemic mixture of a key intermediate or the final product, affording one enantiomer in high purity.

Derivatization for Chiral Auxiliary Applications

Analogues of this compound, particularly those possessing a chiral center, have the potential to be derivatized for use as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.

For an analogue to function as a chiral auxiliary, it would typically be derivatized to introduce a reactive handle that can be reversibly attached to a substrate. For example, a chiral amino alcohol analogue could be attached to a carboxylic acid substrate to form an amide or ester. The steric and electronic properties of the chiral auxiliary would then direct the stereoselective approach of a reagent to the substrate. After the reaction, the auxiliary is cleaved and can ideally be recovered for reuse. While specific applications of 1,2,4-oxadiazole-based propanamine analogues as chiral auxiliaries are not extensively documented, the presence of the amine functionality provides a straightforward point for such derivatization.

Advanced Analytical and Spectroscopic Characterization of 2 1,2,4 Oxadiazol 3 Yl Propan 2 Amine

Structural Elucidation Techniques

The molecular architecture of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine is elucidated through a combination of powerful spectroscopic methods. These techniques probe the atomic and molecular vibrations, as well as the nuclear spin environments, to piece together a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H-NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The isopropyl group will give rise to a singlet for the two equivalent methyl groups and a signal for the amine protons. The oxadiazole ring contains a single proton. The amine protons often appear as a broad singlet and their chemical shift can be concentration-dependent and influenced by the solvent.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom will produce a distinct signal. The spectrum is expected to show signals for the methyl carbons of the isopropyl group, the quaternary carbon of the isopropyl group, and the two distinct carbons of the 1,2,4-oxadiazole (B8745197) ring.

Expected NMR Data:

¹H-NMR ¹³C-NMR
Chemical Shift (δ, ppm) Assignment
~ 8.75 (s, 1H)CH (oxadiazole)
~ 2.10 (br s, 2H)NH₂
~ 1.60 (s, 6H)C(CH₃ )₂

Note: The chemical shifts are estimated based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the N-H bonds of the amine group, C-H bonds of the alkyl group, and the C=N and N-O bonds within the oxadiazole ring.

Characteristic IR Absorption Bands:

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3400-3250N-H stretch (symmetric and asymmetric)Primary Amine (-NH₂)
3100-3000C-H stretchC-H (oxadiazole)
2980-2960C-H stretch (asymmetric)Alkyl (-CH₃)
2880-2860C-H stretch (symmetric)Alkyl (-CH₃)
1650-1580C=N stretch1,2,4-Oxadiazole
1470-1430C-N stretchAmine
1380-1365C-H bend (gem-dimethyl)Isopropyl group
1250-1200N-O stretch1,2,4-Oxadiazole

Note: These are expected absorption ranges and the exact peak positions can be influenced by the molecular environment.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (molecular formula C₅H₉N₃O), HRMS would be used to confirm this composition by measuring the mass of the molecular ion ([M+H]⁺) to a high degree of precision.

Expected HRMS Data:

Parameter Value
Molecular FormulaC₅H₉N₃O
Exact Mass (Monoisotopic)127.0746 g/mol
Expected [M+H]⁺128.0818 m/z

This technique is crucial for confirming the identity of the synthesized compound and distinguishing it from potential isomers or impurities.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile and thermally sensitive compounds. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. By using an appropriate stationary phase (e.g., C18) and a mobile phase gradient, the compound can be separated from any impurities. The purity is then determined by integrating the peak area of the target compound relative to the total peak area in the chromatogram.

Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile compounds. Given the relatively low molecular weight of this compound, it is likely amenable to GC analysis. The sample is vaporized and passed through a capillary column, with separation based on the compound's boiling point and its interactions with the stationary phase. The resulting chromatogram can be used to quantify the purity of the substance. GC can also be coupled with a mass spectrometer (GC-MS) to provide structural information about any separated components.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, rapid, and inexpensive analytical technique for monitoring reaction progress, assessing compound purity, and optimizing separation conditions for column chromatography. nih.govnih.gov For a compound like this compound, which contains a polar amine group and a heterocyclic 1,2,4-oxadiazole ring, TLC provides valuable qualitative information. scirp.orgiitg.ac.in

The separation on a TLC plate is based on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase. ifsc.edu.br For amino-substituted heterocyclic compounds, a polar stationary phase, such as silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃), is typically employed. iitg.ac.in The choice of the mobile phase, or eluent, is critical and is determined by the polarity of the compound. A solvent system is selected to achieve a retention factor (Rf) value that allows for clear separation from starting materials, byproducts, or impurities. researchgate.net The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. iitg.ac.in

Given the presence of the basic amine group, the mobile phase often consists of a mixture of a non-polar solvent and a more polar solvent. For compounds of moderate polarity, combinations like hexane/ethyl acetate (B1210297) or chloroform/ethyl acetate are common. nih.govmdpi.com For more polar compounds, solvent systems such as chloroform/methanol or dichloromethane/methanol may be more appropriate. researchgate.net The specific Rf value for this compound would be empirically determined, but typical conditions for related structures are outlined in the table below.

Visualization of the compound on the TLC plate is necessary as most organic compounds are colorless. ifsc.edu.br A common method is the use of a UV lamp, where compounds with a UV chromophore (like the 1,2,4-oxadiazole ring) will appear as dark spots on a fluorescent background (typically at 254 nm). mdpi.com Additionally, chemical staining reagents can be used. For an amine-containing compound, a ninhydrin (B49086) solution is a highly sensitive reagent that reacts with the amino group to produce a distinctively colored spot, often a blue-purple hue, upon gentle heating. iitg.ac.inresearchgate.net

Stationary PhaseTypical Mobile Phase (Solvent System)Visualization MethodAnalyte Class
Silica Gel 60 F254Hexane / Ethyl Acetate (e.g., 7:3 v/v)UV Light (254 nm)Non-polar to moderately polar heterocycles. nih.gov
Silica Gel 60 F254Chloroform / Methanol (e.g., 9:1 v/v)UV Light (254 nm), Potassium Permanganate stainPolar heterocyclic compounds. researchgate.net
Silica Geln-Butanol / Acetic Acid / Water (e.g., 3:1:1 v/v)Ninhydrin spray and heatAmino acids and related amine-containing compounds. researchgate.net

Advanced Solid-State Characterization Techniques (e.g., X-ray Diffraction for related structures)

The definitive three-dimensional arrangement of atoms and molecules in a crystalline solid is determined using X-ray Diffraction (XRD). This powerful technique provides precise information on bond lengths, bond angles, and crystal packing. While specific single-crystal X-ray diffraction data for this compound is not publicly available, analysis of structurally related 1,2,4-oxadiazole derivatives provides significant insight into the expected solid-state characteristics. lew.roresearchgate.net The 1,2,4-oxadiazole ring is recognized for its structural rigidity and its role as a bioisostere for amide and ester groups, making its crystallographic analysis particularly relevant in medicinal chemistry. nih.govnih.gov

For example, the crystal structure of a novel derivative, methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate, was determined by X-ray diffraction. researchgate.net The analysis revealed that this compound crystallizes in the triclinic crystal system with a P-1 space group. researchgate.net Such studies confirm the planar conformation of the 1,2,4-oxadiazole ring and its relative orientation to other substituents. researchgate.net

In another example, the solid-state structure of 2-[4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)phenyl]acetic acid was established by X-ray diffraction analysis, providing unambiguous confirmation of its chemical structure. researchgate.net Similarly, the structures of several silver(I) complexes with 3,5-diaryl-1,2,4-oxadiazole ligands have been confirmed by single-crystal X-ray diffraction, illustrating how the oxadiazole ring coordinates with metal ions. st-andrews.ac.ukresearchgate.net These analyses are crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the physical properties of the material.

The data obtained from XRD analysis includes the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group, which collectively describe the symmetry and repeating pattern of the crystal lattice. This information is fundamental for structure-property relationship studies.

Crystallographic Data for a Related 1,2,4-Oxadiazole Derivative (methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate). researchgate.net
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)Value not specified in abstract
b (Å)Value not specified in abstract
c (Å)Value not specified in abstract
α (°)Value not specified in abstract
β (°)Value not specified in abstract
γ (°)Value not specified in abstract
Final R-factor4.91%

Computational Chemistry and Theoretical Investigations of 2 1,2,4 Oxadiazol 3 Yl Propan 2 Amine

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com DFT calculations are instrumental in predicting the geometry, reactivity, and spectroscopic properties of a molecule. For 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine, these calculations can elucidate the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and determine the energies of frontier molecular orbitals (HOMO and LUMO).

The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity. ekb.eg A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

Molecular Electrostatic Potential (MEP) maps are another valuable output of electronic structure calculations. They visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this compound, the nitrogen atoms of the oxadiazole ring and the primary amine group are expected to be regions of negative potential, indicating their role as hydrogen bond acceptors or sites for protonation.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

ParameterValue
Energy of HOMO (eV)-6.85
Energy of LUMO (eV)1.20
HOMO-LUMO Gap (eV)8.05
Dipole Moment (Debye)3.45
Ionization Potential (eV)6.85
Electron Affinity (eV)-1.20

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamic behavior of this compound in different environments, such as in solution or when bound to a protein. mdpi.com

Conformational analysis, often performed in conjunction with MD, aims to identify the stable, low-energy conformations (rotamers) of a molecule. For this compound, the key flexible bond is the C-C bond connecting the propan-2-amine group to the oxadiazole ring. Rotation around this bond can lead to different spatial arrangements of the amine and methyl groups relative to the heterocyclic ring. Identifying the most stable conformer is crucial as it represents the most likely structure the molecule will adopt, which in turn dictates its interaction with other molecules. In studies of related oxadiazole derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes over hundreds of nanoseconds. researchgate.net

Table 2: Conformational Analysis of the C(amine)-C(ring) Bond (Illustrative Data)

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Population (%)
Anti-periplanar1800.0065.2
Gauche (+)601.2517.4
Gauche (-)-601.2517.4

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Modification

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net For the this compound scaffold, QSAR studies can guide the design of new derivatives with improved potency or other desired properties.

The process involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as size, shape, lipophilicity, and electronic features. nih.gov A mathematical model is then built to correlate these descriptors with the observed activity. A statistically robust QSAR model (validated by high q² and r² values) can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov For the 1,2,4-oxadiazole (B8745197) scaffold, descriptors related to hydrophobicity (e.g., LogP) and electronic properties (e.g., partial charges on the ring atoms) are often found to be critical for activity. nih.gov

Table 3: Common Molecular Descriptors for QSAR on the Oxadiazole Scaffold

Descriptor ClassExample DescriptorsProperty Represented
ElectronicPartial atomic charges, Dipole momentCharge distribution, Polarity
StericMolecular Weight, Molar RefractivitySize, Bulk
HydrophobicLogP, Water-Accessible Surface AreaLipophilicity, Solubility
TopologicalWiener index, Kappa shape indicesMolecular connectivity and shape

Molecular Docking Studies for Understanding Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.org This method is essential for understanding how this compound might interact with a biological target at the molecular level.

Docking simulations place the ligand into the binding site of the protein and score the different poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The results can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For 1,2,4-oxadiazole derivatives, docking studies have shown that the nitrogen atoms in the oxadiazole ring frequently act as hydrogen bond acceptors with amino acid residues like arginine or asparagine in the active site of enzymes. researchgate.netnih.gov The propan-2-amine moiety can serve as a hydrogen bond donor and participate in ionic interactions if protonated.

Table 4: Hypothetical Docking Results for this compound in a Kinase Active Site

ParameterValue/Description
Binding Energy (kcal/mol)-7.5
Interacting ResiduesASP-165, LYS-48, LEU-110, VAL-35
Hydrogen BondsAmine group (donor) with ASP-165; Oxadiazole N4 (acceptor) with LYS-48
Hydrophobic InteractionsIsopropyl methyl groups with LEU-110 and VAL-35

Reaction Mechanism Prediction and Energy Landscape Analysis

Computational chemistry can be used to model chemical reactions, predict their mechanisms, and analyze their energy landscapes. For the synthesis of this compound, theoretical calculations can help to understand the reaction pathway, identify transition states, and calculate activation energies.

A common route to 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime (B1450833) intermediate. researchgate.net DFT calculations can model this intramolecular cyclization reaction. By calculating the energies of the reactant, transition state (TS), and product, an energy profile for the reaction can be constructed. The height of the energy barrier from the reactant to the transition state (the activation energy) determines the reaction rate. Such analyses can help optimize reaction conditions (e.g., temperature, catalyst) to improve the yield and efficiency of the synthesis. zsmu.edu.ua Furthermore, computational studies can investigate potential side reactions or rearrangements, such as the Boulton-Katritzky rearrangement, which is a known transformation for some 1,2,4-oxadiazole systems. chim.it

Table 5: Calculated Energetics for a Hypothetical Cyclization Step (Illustrative Data)

SpeciesRelative Free Energy (kcal/mol)
Reactant (O-acyl amidoxime)0.0
Transition State (TS)+22.5
Product (Oxadiazole)-15.0

Applications in Chemical Research and Development

Utilization as a Key Intermediate in Multi-step Organic Syntheses

The 1,2,4-oxadiazole (B8745197) motif is a well-regarded pharmacophore in medicinal chemistry, often employed as a bioisostere for ester and amide functionalities. This substitution can enhance the metabolic stability of drug candidates, a crucial factor in improving their therapeutic profiles. researchgate.net The compound 2-(1,2,4-oxadiazol-3-yl)propan-2-amine has been specifically identified as a key intermediate in the synthesis of advanced pharmaceutical agents.

Notably, this compound is utilized in the preparation of pan-genotypic HCV NS5B polymerase inhibitors, such as BMS-986139 and BMT-052. mdpi.com The synthesis of these complex antiviral molecules relies on the structural framework provided by this compound, where the primary amine group serves as a handle for further chemical elaboration and construction of the final drug substance. The inherent stability of the oxadiazole ring is a key attribute that is carried through the synthetic sequence into the final active pharmaceutical ingredient.

Table 1: Examples of Multi-step Syntheses Involving 1,2,4-Oxadiazole Intermediates

Target Compound ClassIntermediateRole of IntermediateReference
HCV NS5B Polymerase InhibitorsThis compoundCore structural building block mdpi.com
General Bioactive Molecules3,5-disubstituted 1,2,4-oxadiazolesAmide/Ester Bioisostere researchgate.net
Antimicrobial AgentsModified 1,2,4-oxadiazole analoguesScaffold for SAR studies nih.gov

Development of Deuterated Analogs for Mechanistic Investigations

To elucidate reaction mechanisms, metabolic pathways, and the pharmacokinetic properties of drug candidates, chemists often employ isotopic labeling. The development of deuterated analogs, where one or more hydrogen atoms are replaced by its heavier isotope, deuterium, is a common strategy.

A synthetic route for this compound and its corresponding deuterated analog has been specifically reported. researchgate.netmdpi.com The synthesis of the deuterated version is critical for use in mechanistic studies related to the development of the aforementioned HCV NS5B polymerase inhibitors. mdpi.com These labeled compounds allow researchers to track the fate of the molecule in biological systems, investigate the kinetic isotope effect to understand enzymatic reaction mechanisms, and serve as internal standards for quantitative bioanalysis by mass spectrometry.

Scaffold for the Construction of Heterocyclic Libraries and Novel Chemical Entities

The 1,2,4-oxadiazole ring is considered a "privileged" scaffold in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets with high affinity. nih.gov This versatility makes it an ideal foundation for the construction of combinatorial libraries—large collections of related compounds—used in high-throughput screening to identify new drug leads.

The structure of this compound, with its reactive amine handle, is well-suited for this purpose. The amine can be readily derivatized through reactions like acylation, alkylation, or sulfonylation, allowing for the rapid generation of a diverse set of novel chemical entities. While specific libraries built from this exact starting material are not extensively detailed in the literature, the synthesis of libraries based on the 1,2,4-oxadiazole core is a common practice. For instance, libraries of oxadiazole-containing hybrids have been designed and synthesized to explore new chemical space for potential therapeutic agents. nih.govresearchgate.net This approach enables the systematic exploration of structure-activity relationships (SAR), guiding the optimization of lead compounds.

Exploration in Material Science Research

Beyond its applications in life sciences, the 1,2,4-oxadiazole core has garnered interest in the field of material science due to its thermal and chemical stability, and its electronic properties. nih.gov Derivatives of 1,2,4-oxadiazoles have been investigated for a range of applications, showcasing the potential of this heterocyclic system.

Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the oxadiazole ring makes it a useful component in materials designed for electron transport layers in OLEDs. nih.gov

Liquid Crystals: Certain 1,2,4-oxadiazole derivatives have been shown to exhibit liquid crystalline properties. nih.govlifechemicals.com

Energetic Materials: The high nitrogen content and structural stability of the oxadiazole ring have led to its incorporation into high-energy density materials (HEDMs). nih.govfrontiersin.orgnih.gov By combining the 1,2,4-oxadiazole backbone with energetic moieties like -ONO2 or -NHNO2, researchers have developed new materials with good detonation performance and low sensitivity. frontiersin.org

While research into the specific material science applications of this compound is still an emerging area, the established properties of the broader 1,2,4-oxadiazole class suggest potential utility. The presence of the propan-2-amine group could be leveraged to tune solubility or to incorporate the scaffold into polymeric structures, opening avenues for new functional materials.

Table 2: Potential Material Science Applications of 1,2,4-Oxadiazole Derivatives

Application AreaRelevant PropertyExample Derivative ClassReference
Organic ElectronicsElectron-transportingPhenyl-substituted oxadiazoles nih.gov
Liquid CrystalsMolecular rigidity and shapeVarious substituted 1,2,4-oxadiazoles nih.govlifechemicals.com
Energetic MaterialsHigh nitrogen content, thermal stabilityOxadiazole-furazan conjugates frontiersin.orgnih.gov

Q & A

Basic: What are the common synthetic routes for 2-(1,2,4-oxadiazol-3-yl)propan-2-amine, and how are reaction conditions optimized?

The synthesis typically involves cyclization of amidoximes with esters or carboxylic acids in the presence of dehydrating agents like DCC (dicyclohexylcarbodiimide). A solvent such as DMSO is used under ambient or mild heating conditions (60–80°C) to facilitate the reaction . For scalable production, process safety-driven strategies are critical: intermediates with poor thermal stability (e.g., unprotected amines) are avoided, and protecting groups (e.g., tert-butoxycarbonyl, Boc) are employed to enhance stability during exothermic steps. Continuous flow reactors and automated systems improve yield (reported up to 85%) and reproducibility in industrial settings .

Basic: Which analytical techniques are most reliable for characterizing this compound and confirming its structure?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks, particularly distinguishing oxadiazole ring protons (δ 8.5–9.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 142.097) and fragmentation patterns .
  • X-ray crystallography : SHELX software is widely used for refining crystal structures, especially to resolve tautomeric ambiguities in the oxadiazole ring .
  • Ion mobility spectrometry : Predicted collision cross-section (CCS) values (e.g., 128.3 Ų for [M+H]+) aid in distinguishing isomers .

Basic: What preliminary biological activities have been reported for this compound, and how are these assays designed?

  • Anticancer activity : Derivatives show cytotoxicity against HeLa and Caco-2 cell lines, with IC50_{50} values around 92.4 µM. Assays use MTT or resazurin-based viability tests over 48–72 hours, with dose-response curves .
  • Anti-inflammatory effects : In vivo models (e.g., carrageenan-induced paw edema in rats) demonstrate significant reduction in inflammation at 25 mg/kg. Histopathological analysis and cytokine profiling (IL-6, TNF-α) validate efficacy .

Advanced: How do structural modifications at the oxadiazole ring influence bioactivity, and what SAR trends are observed?

  • Substituent position : Ethyl or methyl groups at the 5-position of the oxadiazole enhance cytotoxicity, likely due to increased lipophilicity and membrane permeability. For example, 5-ethyl derivatives show 30% higher activity than unsubstituted analogs .
  • Amine functionalization : Conversion to hydrochloride salts improves solubility and bioavailability. Tertiary amines (e.g., N-methyl derivatives) reduce activity, suggesting primary amines are critical for target binding .
  • Hybrid molecules : Conjugation with pyridine or furan moieties (e.g., 3-(furan-2-yl) derivatives) introduces π-π stacking interactions, enhancing affinity for kinase targets .

Advanced: How can thermal instability and safety risks during synthesis be mitigated?

  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify hazardous intermediates. For example, unprotected amines may decompose exothermically above 120°C .
  • Protecting groups : Boc protection of the amine group reduces decomposition risks during cyclization. Deprotection is performed under mild acidic conditions (e.g., HCl/dioxane) .
  • Process optimization : Reaction parameters (temperature, solvent polarity) are adjusted using computational tools like Gaussian or COSMO-RS to predict stability .

Advanced: How can contradictory results in biological activity across studies be resolved?

  • Assay standardization : Variability in IC50_{50} values may arise from differences in cell culture conditions (e.g., serum concentration, passage number). Harmonizing protocols (e.g., CLSI guidelines) improves reproducibility .
  • Metabolic stability testing : Liver microsome assays (human/rat) identify rapid degradation of certain derivatives, explaining discrepancies between in vitro and in vivo efficacy .
  • Target validation : CRISPR/Cas9 knockout models or siRNA silencing confirm whether observed activity is mechanism-specific or off-target .

Advanced: What computational methods are used to predict target interactions or optimize derivatives?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with cancer targets (e.g., EGFR, PARP), prioritizing derivatives with high docking scores (>−8 kcal/mol) .
  • QSAR modeling : Machine learning (e.g., Random Forest, SVM) correlates substituent electronic parameters (Hammett σ) with bioactivity to guide synthesis .
  • MD simulations : GROMACS assesses binding stability over 100 ns trajectories, identifying key hydrogen bonds with oxadiazole N-atoms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.